Cerebellin

Overview

Description

Cerebellin is a glycoprotein that was first identified in the cerebellum, a region of the brain responsible for motor control. It plays a crucial role in synaptic function, particularly in the communication between parallel fibers and Purkinje cells. This compound is part of a family of proteins that are involved in synapse formation and function across various brain regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerebellin can be synthesized using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to produce this compound, which is then purified using techniques like affinity chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized for maximum yield and purity. Downstream processing involves multiple purification steps to ensure the final product meets the required standards for pharmaceutical or research use .

Chemical Reactions Analysis

Types of Reactions: Cerebellin undergoes various biochemical reactions, including:

Oxidation: this compound can be oxidized, which may affect its activity and stability.

Reduction: Reduction reactions can modify the disulfide bonds in this compound, altering its structure and function.

Substitution: Specific amino acid residues in this compound can be substituted to study the effects on its function.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

Substitution Reagents: Site-directed mutagenesis techniques.

Major Products: The major products of these reactions depend on the specific modifications made to this compound. For example, oxidation may result in the formation of sulfoxides or disulfides, while reduction can lead to the cleavage of disulfide bonds .

Scientific Research Applications

Cerebellin has a wide range of applications in scientific research:

Chemistry: Used as a model protein to study protein-protein interactions and the effects of post-translational modifications.

Biology: Plays a role in understanding synaptic function and neural development.

Medicine: Potential therapeutic applications in neurodegenerative diseases and conditions involving synaptic dysfunction.

Industry: Utilized in the development of biosensors and other biotechnological applications.

Mechanism of Action

Cerebellin exerts its effects by binding to specific receptors on the surface of neurons. It acts trans-synaptically, meaning it can bridge the gap between presynaptic and postsynaptic neurons. This compound binds to presynaptic neurexins and postsynaptic glutamate receptor delta-2, facilitating synaptic communication and stability. This interaction is crucial for proper synaptic function and neural circuit formation .

Comparison with Similar Compounds

Cerebellin is part of a family of proteins that includes this compound-1, this compound-2, this compound-3, and this compound-4. These proteins share structural similarities but have distinct functions:

This compound-1: Primarily involved in synaptic function in the cerebellum.

This compound-2: Regulates serotonergic circuits and is implicated in behavioral disorders.

This compound-3: Binds specifically to this compound-1 and forms heteromeric complexes, suggesting a role in synaptic organization.

This compound-4: Less well-studied but believed to have functions similar to other cerebellins.

This compound’s uniqueness lies in its ability to act as a synaptic organizer and its involvement in both early neural development and mature synaptic function .

Properties

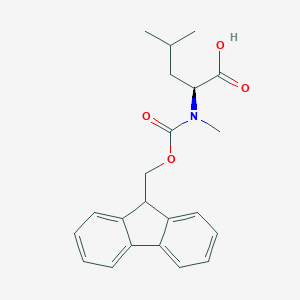

IUPAC Name |

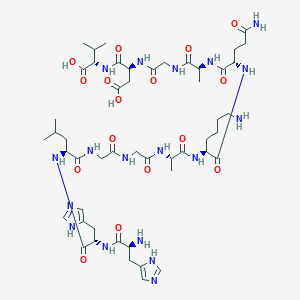

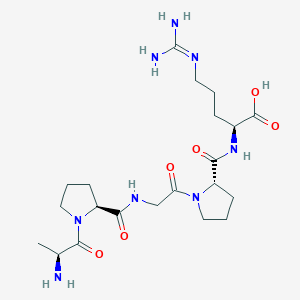

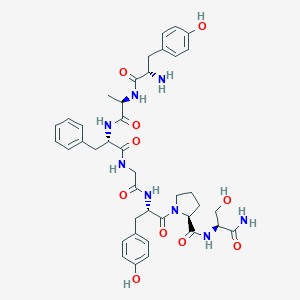

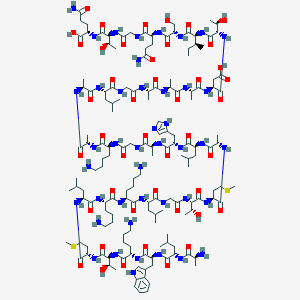

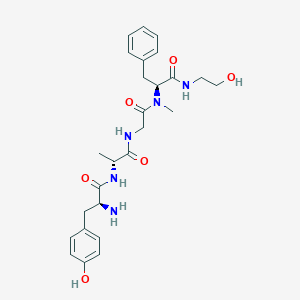

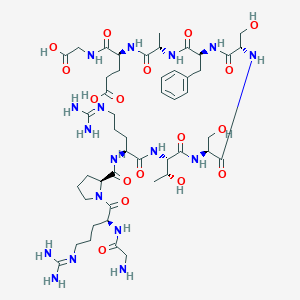

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H113N23O23/c1-9-33(4)52(66(112)84-42(19-15-21-76-69(73)74)58(104)88-48(30-96)64(110)92-53(37(8)97)67(113)86-44(24-49(72)98)61(107)87-45(68(114)115)23-39-25-75-31-78-39)91-56(102)36(7)80-63(109)47(29-95)89-60(106)43(22-38-16-11-10-12-17-38)85-55(101)35(6)81-65(111)51(32(2)3)90-59(105)41(18-13-14-20-70)83-54(100)34(5)79-62(108)46(28-94)82-50(99)26-77-57(103)40(71)27-93/h10-12,16-17,25,31-37,40-48,51-53,93-97H,9,13-15,18-24,26-30,70-71H2,1-8H3,(H2,72,98)(H,75,78)(H,77,103)(H,79,108)(H,80,109)(H,81,111)(H,82,99)(H,83,100)(H,84,112)(H,85,101)(H,86,113)(H,87,107)(H,88,104)(H,89,106)(H,90,105)(H,91,102)(H,92,110)(H,114,115)(H4,73,74,76)/t33-,34-,35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFFUOAOLWHGU-JPDUFPOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H113N23O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240379 | |

| Record name | Cerebellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94071-26-8 | |

| Record name | Cerebellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094071268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerebellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.